molecular formula C20H29N4NaO9S2 B013899 Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt CAS No. 191671-46-2

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt

Cat. No.: B013899
CAS No.: 191671-46-2
M. Wt: 556.6 g/mol
InChI Key: JJGWLCLUQNFDIS-UHFFFAOYSA-M
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Description

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a water-soluble biotinylation reagent. It is widely used in biochemical research for labeling proteins, peptides, and other molecules that contain primary amines. This compound is particularly valuable due to its ability to form stable amide bonds with primary amines, facilitating the attachment of biotin to various biomolecules.

Mechanism of Action

Target of Action

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .

Mode of Action

The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .

Pharmacokinetics

It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.

Result of Action

The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .

Action Environment

The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) and a spacer arm, such as hexanoic acid. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester. The resulting product is then sulfonated to increase its solubility in water.

    Step 1: Biotin is reacted with hexanoic acid in the presence of DCC to form biotinylated hexanoic acid.

    Step 2: The biotinylated hexanoic acid is then reacted with NHS to form the NHS ester.

    Step 3: The NHS ester is sulfonated to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and filtration, to ensure high purity and yield. The final product is typically dried under vacuum and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Primary amines, such as lysine residues on proteins.

    Conditions: Mild alkaline conditions (pH 7.2-8.5) are optimal for the reaction.

Major Products

The major product formed from the reaction of this compound with primary amines is a biotinylated molecule. This biotinylated molecule can then be used for various applications, including affinity purification and detection assays.

Scientific Research Applications

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt has a wide range of applications in scientific research:

    Biochemistry: Used for labeling proteins and peptides to study protein-protein interactions and enzyme activities.

    Molecular Biology: Facilitates the biotinylation of nucleic acids for use in hybridization assays and other molecular biology techniques.

    Medicine: Employed in the development of diagnostic assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting.

    Industry: Used in the production of biotinylated reagents for various biochemical assays and diagnostic kits.

Comparison with Similar Compounds

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is unique due to its water solubility and the presence of a spacer arm that reduces steric hindrance, enhancing the accessibility of biotin for avidin or streptavidin binding. Similar compounds include:

    N-hydroxysuccinimidyl biotin: Lacks the spacer arm, which can result in steric hindrance.

    Sulfo-NHS-LC-Biotin: Contains a longer spacer arm, providing even greater accessibility but may be less stable.

    Biotin-X-NHS: Another biotinylation reagent with a different spacer arm, offering varying degrees of accessibility and stability.

These compounds are used in similar applications but differ in their solubility, stability, and the length of the spacer arm, which can affect their performance in specific assays.

Properties

IUPAC Name

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGWLCLUQNFDIS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N4NaO9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405518
Record name Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191671-46-2
Record name Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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